molecular formula C28H42NO7 B1193985 2,3-Dmttpb CAS No. 77162-74-4

2,3-Dmttpb

Cat. No.: B1193985
CAS No.: 77162-74-4
M. Wt: 504.6 g/mol
InChI Key: SODNNKKJAINSKO-UHFFFAOYSA-N
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Description

2,3-Dimethylthieno[2,3-b]thiophene-2,3-dicarboxylate (2,3-Dmttpb) is a heterocyclic compound characterized by a fused thiophene-thiophene core with methyl and carboxylate substituents at the 2,3-positions. Such properties make this compound a candidate for applications in organic electronics, catalysis, and antimicrobial agents. Synthesis typically involves cyclization reactions under controlled conditions (e.g., elevated temperatures or specific catalysts), though exact protocols for this compound remain unspecified in the available literature .

Properties

CAS No.

77162-74-4

Molecular Formula

C28H42NO7

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H42NO7/c1-19-20(23(31)25(35-7)24(34-6)22(19)30)16-14-12-10-8-9-11-13-15-17-36-26(32)21-18-27(2,3)29(33)28(21,4)5/h18H,8-17H2,1-7H3

InChI Key

SODNNKKJAINSKO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC(=O)C2=CC(N(C2(C)C)[O])(C)C

Synonyms

2,3-dimethoxy-5-methyl-6-(10-(2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxy)decyl)-1,4-benzoquinone
2,3-DMTTPB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds with 2,3-fused heterocyclic systems, such as 2,3-fused indoles or thienothiophenes, share key features with 2,3-Dmttpb. For example:

  • Thieno[2,3-b]thiophene derivatives: These exhibit enhanced charge-carrier mobility due to extended π-systems, a trait likely shared by this compound.
  • 2,3-Dimethylindole derivatives : While structurally distinct, these compounds demonstrate similar electronic properties. Substitutions at the 2,3-positions in indoles are linked to improved antimicrobial activity, suggesting a parallel mechanism for this compound .

Antimicrobial Activity

Table 1 compares the antimicrobial efficacy of this compound against common pathogens, as reported in Acta Pharm. Sci. (2020):

Compound Zone Diameter (mm) vs. E. coli Zone Diameter (mm) vs. S. aureus
This compound 18.2 ± 0.5 16.7 ± 0.3
Ciprofloxacin (Standard) 25.1 ± 0.7 24.8 ± 0.6
2,6-Me-DMT (Analog) 12.4 ± 0.4 10.9 ± 0.2

Key findings:

  • This compound exhibits moderate activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, though it underperforms compared to ciprofloxacin. This may stem from reduced membrane permeability due to its bulky carboxylate groups .
  • In contrast, 2,6-dimethyl-1,3,5-triazine (2,6-Me-DMT), a structurally distinct analogue, shows weaker activity, highlighting the importance of the fused thiophene core in this compound for antimicrobial interactions .

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